molecular formula C11H15NO4S B6663659 4-Methoxy-3-methyl-3-(thiophene-3-carbonylamino)butanoic acid

4-Methoxy-3-methyl-3-(thiophene-3-carbonylamino)butanoic acid

Cat. No.: B6663659
M. Wt: 257.31 g/mol
InChI Key: UNAGAGVLFBHUSX-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-3-(thiophene-3-carbonylamino)butanoic acid is an organic compound that features a unique combination of functional groups, including a methoxy group, a methyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-3-(thiophene-3-carbonylamino)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-3-methylbutanoic acid with thiophene-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methyl-3-(thiophene-3-carbonylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: 4-Hydroxy-3-methyl-3-(thiophene-3-carbonylamino)butanoic acid.

    Reduction: 4-Methoxy-3-methyl-3-(thiophene-3-hydroxylamino)butanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-methyl-3-(thiophene-3-carbonylamino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-3-(thiophene-3-carbonylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

  • 4-Methoxy-3-methyl-3-(furan-3-carbonylamino)butanoic acid
  • 4-Methoxy-3-methyl-3-(pyrrole-3-carbonylamino)butanoic acid
  • 4-Methoxy-3-methyl-3-(benzene-3-carbonylamino)butanoic acid

Comparison: Compared to its analogs, 4-Methoxy-3-methyl-3-(thiophene-3-carbonylamino)butanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, biological activity, and potential applications. For instance, the thiophene ring may enhance the compound’s ability to interact with certain biological targets, making it more effective in specific therapeutic applications.

Properties

IUPAC Name

4-methoxy-3-methyl-3-(thiophene-3-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(7-16-2,5-9(13)14)12-10(15)8-3-4-17-6-8/h3-4,6H,5,7H2,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAGAGVLFBHUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(COC)NC(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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